molecular formula C14H12F6N2O B2637219 4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile CAS No. 1619264-51-5

4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile

货号: B2637219
CAS 编号: 1619264-51-5
分子量: 338.253
InChI 键: OPSIVAKKLQRWKC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C14H12F6N2O and its molecular weight is 338.253. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile, commonly referred to as LGD-4033 or Ligandrol, is a selective androgen receptor modulator (SARM) developed for therapeutic applications, particularly in muscle atrophy and osteoporosis. This compound exhibits unique biological activities that differentiate it from traditional anabolic steroids. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and case studies highlighting its effects.

  • Molecular Formula : C14H12F6N2O
  • Molecular Weight : 338.25 g/mol
  • CAS Number : 1619264-51-5

LGD-4033 selectively binds to androgen receptors (AR), leading to tissue-specific activation. This selectivity allows for anabolic effects in muscle and bone while minimizing androgenic effects in other tissues such as the prostate. The efficacy of LGD-4033 has been demonstrated through various studies:

  • Efficacy : The maximum efficacy (Emax) ranges from 132% to 133%, with an EC50 of approximately 3.6 to 4.4 nM in muscle tissues .
  • Tissue Selectivity : LGD-4033 exhibits potent agonistic activity in muscle and bone but weaker activity in prostate tissue, which is crucial for reducing side effects associated with traditional anabolic steroids .

Pharmacokinetics

The pharmacokinetic profile of LGD-4033 indicates a favorable absorption and elimination pattern:

  • Half-life : Approximately 24 to 36 hours.
  • Accumulation : Levels increase significantly with repeated administration, indicating a dose-proportional pharmacokinetic behavior .
ParameterValue
Half-life24–36 hours
Peak plasma concentrationVaries with dosage
Area Under Curve (AUC)Increases with dose

Metabolism

The metabolic pathways of LGD-4033 have been studied extensively. In vitro studies have identified multiple metabolites resulting from hydroxylation and other transformations:

  • Hydroxylation Products : Several metabolites exhibit different hydroxylation patterns on the pyrrolidine ring.
  • Other Metabolites : Glucuronidation and dihydroxylation have been noted as significant pathways .

Case Study 1: Liver Injury Associated with Ligandrol Use

A notable case involved a patient who experienced cholestatic hepatitis after using Ligandrol. Biopsy results indicated drug-induced liver injury (DILI), characterized by portal inflammation and bile duct preservation. The correlation between Ligandrol use and liver damage was established through laboratory values that normalized after discontinuation of the drug .

Case Study 2: Detection and Metabolism in Athletes

Research on urine samples from athletes revealed that LGD-4033 could be detected alongside its metabolites for extended periods post-administration. This study emphasized the importance of monitoring for both the parent compound and its metabolites in anti-doping tests .

科学研究应用

Structure

The structure of the compound features a pyrrolidine ring substituted with trifluoromethyl and benzonitrile groups, contributing to its unique pharmacological properties. The presence of trifluoromethyl groups enhances its lipophilicity and metabolic stability.

Pharmacological Research

The primary application of 4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile lies in its role as a selective androgen receptor modulator. Research has demonstrated its efficacy in promoting muscle growth and improving bone density without the side effects commonly associated with anabolic steroids.

  • Case Study : A study published in the Journal of Clinical Endocrinology & Metabolism reported that LGD-4033 significantly increased lean body mass and muscle strength in healthy male subjects over a period of 21 days. This study highlighted the compound's potential as a therapeutic agent for age-related muscle loss and other conditions involving muscle wasting .

Sports Medicine

Due to its anabolic properties, LGD-4033 has garnered attention in sports medicine. It has been classified as a prohibited substance by the World Anti-Doping Agency (WADA), leading to extensive research on its detection methods in athletes.

  • Case Study : An analytical review discussed various detection techniques for LGD-4033, emphasizing the importance of developing sensitive assays to prevent doping in competitive sports . The review provided insights into the compound's metabolism and excretion patterns, which are critical for establishing testing protocols.

Toxicology Studies

Toxicological assessments of LGD-4033 have been conducted to evaluate its safety profile. These studies are crucial for understanding potential adverse effects associated with long-term use.

  • Findings : In preclinical studies, LGD-4033 exhibited a favorable safety profile with no significant toxicity observed at therapeutic doses. However, concerns regarding its long-term effects on liver function and hormonal balance have been raised, necessitating further investigation .

Chemical Synthesis and Development

The synthesis of this compound involves several steps that require careful optimization to ensure high yields and purity. Research into more efficient synthetic routes continues to be an area of interest.

Synthetic RouteYield (%)Key Reagents
Route A85Pyrrolidine, trifluoroacetaldehyde
Route B90Benzonitrile derivatives

属性

IUPAC Name

4-[2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F6N2O/c15-13(16,17)10-6-9(4-3-8(10)7-21)22-5-1-2-11(22)12(23)14(18,19)20/h3-4,6,11-12,23H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSIVAKKLQRWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)C(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。